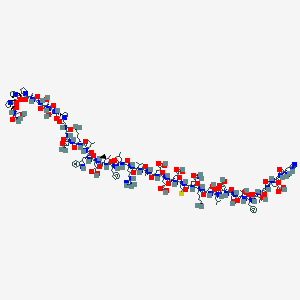
Exenatide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exenatide is a synthetic version of exendin-4, a peptide isolated from the saliva of the Gila lizard . It functions as an analog of glucagon-like peptide-1 (GLP-1), a hormone which lowers blood glucose by stimulating insulin secretion . It is used to improve glycemic control in adult patients with type 2 diabetes mellitus .
Synthesis Analysis
This compound is manufactured using a method called chemo-enzymatic peptide synthesis (CEPS), which is an efficient and sustainable method for the production of therapeutic peptides . The process involves the synthesis of two this compound fragments, H-22-39-NH2 and H-1-21-O-Cam-L-NH2, using solid-phase peptide synthesis (SPPS) methods .Molecular Structure Analysis
The molecular structure of this compound has been characterized using NMR spectroscopy . It is a 39-amino acid glucagon-like peptide-1 (GLP-1) receptor agonist . The structure of this compound is complex and has been studied using 2D heteronuclear (1H, 13C, and 15N) maps .Chemical Reactions Analysis
This compound’s stability in aqueous solutions has been evaluated . At pH 5.5–6.5, degradation was driven by oxidation, while at pH 7.5–8.5, it was driven by deamidation .Scientific Research Applications
1. Diabetes Management
Exenatide, derived from the saliva of the Gila monster, is primarily used in the management of type 2 diabetes. It improves glucose tolerance and reduces body weight in many individuals with diabetes. This is attributed to its basis on glucagon-like peptide-1 (GLP-1), a hormone secreted by the gastrointestinal tract's L-cells (Bergman, 2008). Additionally, this compound has shown positive effects on A1C, weight, and cardiovascular risk factors in overweight patients with type 2 diabetes (Blonde et al., 2006).
2. Cardiovascular Disease
This compound has been found to reduce myocardial infarct size and prevent the deterioration of systolic and diastolic cardiac function in a porcine model of ischemia and reperfusion injury (Timmers et al., 2009). Moreover, in patients with ST-segment–elevation myocardial infarction undergoing primary percutaneous coronary intervention, this compound was associated with a reduction of infarct size and improvement of subclinical left ventricular function (Woo et al., 2013).
3. Parkinson's Disease
This compound has shown promise in neurodegenerative diseases like Parkinson's. A study demonstrated that this compound treatment improved off-medication motor scores in Parkinson's disease, suggesting potential neuroprotective effects (Athauda et al., 2017).
4. Obesity and Metabolic Disorders
This compound exhibits anti-obesity actions in rodents, affecting food intake, body weight, and metabolic status. These effects were observed in high-fat-fed, normal rodents, paralleling human genetic variation and food consumption patterns (Mack et al., 2006). Additionally, it induced changes in whole metabolites in overweight/obese polycystic ovary syndrome patients, suggesting its utility in treating PCOS (Tang et al., 2019).
5. Drug Delivery and Pharmacology
Research has focused on improving this compound delivery, such as using cross-linked biomaterials for oral administration, showing therapeutic potential for clinical applications (Zhang et al., 2014). Site-specific PEGylation of this compound analogues has also been explored to improve its glucoregulatory activity (Gong et al., 2011).
6. Anti-Inflammatory Properties
This compound has demonstrated anti-inflammatory properties in human pancreatic islets, reducing the content of inflammation-related molecules and caspase 3 activation, suggesting its potential in inflammatory conditions like type 2 diabetes (Cechin et al., 2012).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
Exenatide interacts with the GLP-1 receptor . By activating this receptor, it increases insulin secretion and decreases glucagon secretion in a glucose-dependent manner . This interaction plays a crucial role in the biochemical reactions that regulate blood glucose levels .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the secretion of insulin and glucagon . It also slows gastric emptying, leading to a slower and prolonged release of glucose into the systemic circulation . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the GLP-1 receptor . It acts as an agonist for this receptor, leading to increased insulin secretion and decreased glucagon secretion . This can result in changes in gene expression related to these hormones .
Temporal Effects in Laboratory Settings
This compound-loaded microspheres demonstrated a low initial burst release and a high entrapment efficiency . These microspheres showed 70.31% bioavailability in vivo and hypoglycemic activity in diabetic mice for a period of 3 weeks .
Dosage Effects in Animal Models
In animal models, this compound has shown to have neuroprotective effects . It has been evaluated as a neuroprotective agent in multiple animal models . The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways that regulate blood glucose levels . It interacts with the GLP-1 receptor, which is involved in the secretion of insulin and glucagon . This can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is typically administered subcutaneously . After administration, it is distributed within the body where it interacts with the GLP-1 receptor . The distribution of this compound within cells and tissues can be influenced by various factors, including its interaction with transporters or binding proteins .
Subcellular Localization
As a hormone, it is likely to be found in the extracellular region where it can interact with cell surface receptors such as the GLP-1 receptor .
Properties
| { "Design of the Synthesis Pathway": "Exenatide can be synthesized using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Asp(OtBu)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Ala-OH", "Fmoc-Leu-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Gly-OH", "Fmoc-Phe-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-His(Trt)-OH", "HBTU", "N,N-diisopropylethylamine (DIPEA)", "piperidine", "trifluoroacetic acid (TFA)", "triisopropylsilane (TIS)", "dichloromethane (DCM)", "dimethylformamide (DMF)", "diethyl ether", "water" ], "Reaction": [ "1. Deprotection of Fmoc group using piperidine in DMF", "2. Coupling of Fmoc-Asp(OtBu)-OH with Fmoc-Lys(Boc)-OH using HBTU and DIPEA in DMF", "3. Coupling of Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-His(Trt)-OH sequentially using HBTU and DIPEA in DMF", "4. Cleavage of peptide from resin using TFA/TIS/DCM mixture", "5. Purification of crude peptide using preparative HPLC", "6. Oxidation of cysteine residues to form disulfide bonds using iodine/water mixture", "7. Refolding of peptide using redox buffer", "8. Purification of folded peptide using preparative HPLC", "9. Lyophilization of purified peptide", "10. Formulation of peptide into a suitable dosage form" ] } | |
CAS No. |
141758-74-9 |
Molecular Formula |
C184H282N50O60S |
Molecular Weight |
4187 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C184H282N50O60S/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194)/t94-,95-,96-,97+,98+,104-,106-,107-,108+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-/m0/s1 |
InChI Key |
HTQBXNHDCUEHJF-BIMXJYBVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC9=CNC=N9)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N |
Appearance |
Solid powder |
Color/Form |
White to off-white powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
HGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPPS |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC 2993; AC 2993A; AC-2993; AC002993; AC2993; Exenatide acetate; AC2993A; Bydureon; DA 3091; ITCA 650; LY 2148568; LY2148568; PT302; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(4-fluorophenyl)methylidene]-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B527698.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B527699.png)
![3-Chloro-4-fluorophenyl-4-fluoro-4-([(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl)-piperidin-1-yl-methanone](/img/structure/B527701.png)
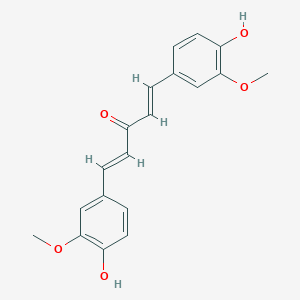
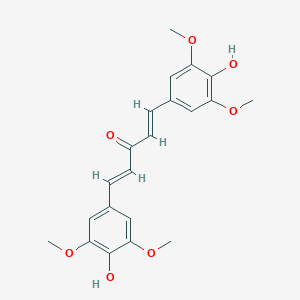
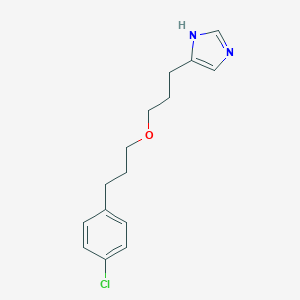
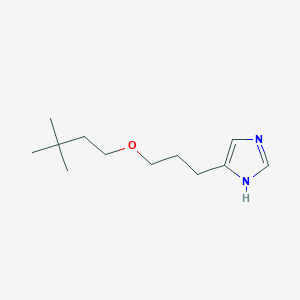

![2-(1,3-benzothiazol-2-yl)-1-benzyl-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B529248.png)
![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B529285.png)
![5-(1H-1,3-benzodiazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B529288.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B529499.png)
![(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One](/img/structure/B529528.png)
